beta-Alanine

Description

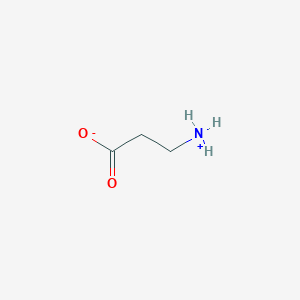

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMIRNVEIXFBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25513-34-2, Array | |

| Record name | β-Alanine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25513-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0030823 | |

| Record name | beta-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, Colourless needles; | |

| Record name | beta-Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Alanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1408/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

545.0 mg/mL, Soluble in water; Insoluble in ether and acetone, Slightly soluble (in ethanol) | |

| Record name | beta-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Alanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1408/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | beta-Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-95-9, 28854-76-4 | |

| Record name | β-Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028854764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Aminopropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P2JDE17B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 °C | |

| Record name | beta-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Table of Compounds

Cellular and Molecular Mechanisms of β Alanine Action

Intracellular Homeostasis Regulation

Proton Buffering Capacity through Carnosine in Skeletal Muscle

One of the most well-established roles of carnosine in skeletal muscle is its function as an intracellular proton (H+) buffer. nih.govgssiweb.orgnih.gov During high-intensity exercise, there is a significant production of H+ ions, leading to a decrease in intramuscular pH, a condition known as acidosis. nih.gov This drop in pH is a key factor contributing to muscle fatigue. gssiweb.orgais.gov.au

Carnosine's effectiveness as a buffer stems from the imidazole (B134444) ring of its histidine residue, which has a pKa value of 6.83. core.ac.ukwikipedia.orgnih.gov This pKa is within the physiological pH range of muscle cells (6.5-7.1), allowing it to effectively accept protons and thereby resist changes in pH. core.ac.uk It is estimated that carnosine contributes to approximately 7-15% of the total muscle buffering capacity, a figure that can be substantially increased with β-alanine supplementation. nih.govgssiweb.org Studies have demonstrated that increasing muscle carnosine levels through β-alanine supplementation enhances the buffering capacity of the muscle. nih.gov For instance, research has shown that after four weeks of supplementation, the contribution of carnosine to total muscle buffering capacity can rise to about 14%. nih.gov

The following table summarizes findings from studies on the impact of β-alanine supplementation on muscle carnosine levels and buffering capacity:

| Study Focus | Supplementation Duration | Change in Muscle Carnosine | Impact on Buffering Capacity |

| β-alanine supplementation | 4 weeks | 58.8% increase researchgate.net | Increased total work done, attributed to enhanced buffering researchgate.net |

| β-alanine supplementation | 10 weeks | 80.1% increase researchgate.net | Further increase in total work done researchgate.net |

| β-alanine supplementation | 4 weeks | 40-60% increase gssiweb.org | Contributes up to ~15% of total intracellular buffering gssiweb.org |

| β-alanine supplementation | 4 weeks | ~30% increase | Carnosine accounted for ~14% of total muscle buffering capacity nih.gov |

Carnosine's Role in Intracellular Calcium (Ca2+) and Proton (H+) Handling

Beyond its direct proton buffering role, carnosine is implicated in the regulation of intracellular calcium (Ca2+) handling, which is crucial for muscle contraction. gssiweb.orgmdpi.comnih.gov The process of excitation-contraction coupling involves the release of Ca2+ from the sarcoplasmic reticulum (SR) and its subsequent binding to troponin, which initiates muscle contraction. mdpi.com

Carnosine may influence several steps in this process. It has been suggested to enhance the sensitivity of the contractile apparatus to Ca2+, meaning that less Ca2+ is required to elicit a given force. frontiersin.org Furthermore, emerging evidence points to a "carnosine shuttle" hypothesis, where carnosine acts as a diffusible exchanger, transporting Ca2+ back to the sarcoplasmic reticulum and moving H+ away from the contractile proteins towards the cell membrane. gssiweb.orgnih.gov This dual action helps to both facilitate muscle relaxation by aiding Ca2+ reuptake and mitigate the negative effects of H+ on contractile function. gssiweb.orgnih.gov Studies on both skeletal and myocardial muscle suggest that carnosine can influence the opening of ryanodine (B192298) receptors, the channels responsible for Ca2+ release from the SR. nih.gov

Modulation of Oxidative Stress and Redox Balance

Carnosine's Direct Antioxidant Properties

Carnosine possesses significant direct antioxidant properties, acting as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). wikipedia.orgmdpi.commdpi.comfisiologiadelejercicio.com These highly reactive molecules are byproducts of normal metabolism and their production is exacerbated during strenuous exercise, leading to oxidative stress. mdpi.com Oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids. mdpi.comfrontiersin.org

Carnosine's ability to neutralize free radicals is largely attributed to its histidine imidazole ring. fisiologiadelejercicio.comjfda-online.com It can directly quench species like superoxide (B77818) anions and hydroxyl radicals. mdpi.comresearchgate.net Additionally, carnosine is effective in inhibiting lipid peroxidation, the process by which oxidants damage lipids in cell membranes. mdpi.comnih.govnih.gov It can also react with and detoxify harmful aldehydes, such as 4-hydroxynonenal (B163490) (HNE), which are produced during lipid peroxidation and can act as toxic second messengers. mdpi.comnih.gov

The table below highlights key findings on the direct antioxidant actions of carnosine:

| Antioxidant Action | Mechanism | Supporting Evidence |

| ROS Scavenging | Direct reaction with superoxide anions and hydroxyl radicals via the imidazole ring. mdpi.comfisiologiadelejercicio.comresearchgate.net | Studies show carnosine reduces oxidative damage and improves antioxidant enzyme activity. mdpi.comnih.gov |

| Inhibition of Lipid Peroxidation | Protects cell membranes from damage by scavenging peroxyl radicals. mdpi.comnih.gov | Carnosine inhibits lipid peroxidation in muscle homogenates and in vivo models. mdpi.comnih.govnih.gov |

| Aldehyde Quenching | Reacts with and detoxifies cytotoxic aldehydes like 4-hydroxynonenal (HNE). mdpi.comnih.gov | Carnosine forms conjugates with lipid peroxidation products, aiding in their removal. nih.gov |

Regulation of Antioxidant Pathways and Gene Expression (e.g., Nuclear Erythroid 2-related Factor 2 - Nrf2)

In addition to its direct antioxidant effects, carnosine can indirectly bolster cellular antioxidant defenses by modulating key signaling pathways, most notably the Nuclear Erythroid 2-related Factor 2 (Nrf2) pathway. mdpi.comencyclopedia.pubnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comnih.govnih.gov

Under conditions of oxidative stress, carnosine has been shown to promote the activation and translocation of Nrf2 to the nucleus. mdpi.comencyclopedia.pubnih.gov Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, leading to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and heme oxygenase-1 (HO-1). mdpi.comnih.gov This activation of the endogenous antioxidant system provides a more robust and sustained defense against oxidative stress compared to direct scavenging alone. mdpi.com While the precise mechanism of how carnosine activates Nrf2 is still under investigation, some studies suggest it may involve the PI3K/AKT pathway. encyclopedia.pub Research has demonstrated that carnosine treatment can increase the expression of Nrf2 and its downstream targets, thereby reducing cellular damage from oxidative insults. mdpi.comfrontiersin.org

Anti-Glycating and Metal Ion Chelating Activities of Carnosine

Carnosine exhibits potent anti-glycating properties. frontiersin.orgmdpi.comfisiologiadelejercicio.com Glycation is a non-enzymatic reaction between sugars and proteins or lipids, which leads to the formation of advanced glycation end-products (AGEs). encyclopedia.pub AGEs can impair the function of proteins and contribute to cellular aging and various pathologies. Carnosine can react with the precursor molecules of AGEs, such as methylglyoxal (B44143) and glyoxal, effectively "sacrificing" itself to protect essential proteins from glycation. encyclopedia.pub

Influence on Energy Metabolism and Mitochondrial Function

Mitochondrial Integrity and Biogenesis

β-Alanine has been shown to influence mitochondrial content and biogenesis, primarily in muscle cells. Treatment of C2C12 myotubes with β-alanine led to an increase in markers associated with improved oxidative metabolism, including elevated levels of peroxisome proliferator-activated receptor β/δ (PPARβ/δ) and mitochondrial transcription factor A (TFAM). researchgate.netnih.govnih.gov This increase in key regulatory proteins resulted in a greater mitochondrial content, as evidenced by a concurrent rise in cytochrome c levels. researchgate.netnih.govnih.gov The observed effects suggest that β-alanine can stimulate mitochondrial biogenesis, potentially enhancing the oxidative capacity of skeletal muscle. nih.gov

However, the impact of β-alanine on mitochondrial integrity is complex and may be concentration-dependent. While some studies in myotubes show beneficial effects on mitochondrial biogenesis at certain concentrations researchgate.netmmu.ac.uk, other research using rat cardiomyocytes has demonstrated that higher concentrations of β-alanine can lead to mitochondrial fragmentation and oxidative stress. mmu.ac.uk This adverse effect is thought to be linked to a reduction in cellular taurine (B1682933) levels, which is crucial for the normal function of the respiratory chain. nih.govmdpi.com Specifically, β-alanine-mediated taurine depletion has been associated with impaired complex I activity in the electron transport chain. nih.govmdpi.com

Cellular Oxygen Consumption

Consistent with its effects on mitochondrial biogenesis, β-alanine has been demonstrated to increase cellular oxygen consumption. In studies with C2C12 myotubes, cells treated with β-alanine exhibited significantly higher oxygen consumption compared to control cells. researchgate.netnih.govnih.gov This effect was shown to be dependent on the activity of PPARβ/δ, as the inhibition of this receptor abolished the β-alanine-induced increase in oxygen consumption. nih.gov These findings suggest that β-alanine can enhance cellular respiration, a key component of oxidative metabolism. researchgate.netnih.govnih.gov Conversely, studies on rat cardiomyocytes exposed to high levels of β-alanine reported a decrease in oxygen consumption, which was linked to impaired mitochondrial complex I activity. nih.gov

Gene and Protein Expression Related to Oxidative Metabolism

β-Alanine treatment has been found to modulate the expression of several genes and proteins that are critical for oxidative metabolism. Research on C2C12 myotubes has shown that β-alanine upregulates the expression of peroxisome proliferator-activated receptor β/δ (PPARβ/δ) and mitochondrial transcription factor A (TFAM). researchgate.netnih.govnih.gov PPARβ/δ is a key nuclear receptor that regulates fatty acid oxidation, while TFAM is essential for mitochondrial DNA replication and transcription. nih.gov

Furthermore, β-alanine has been observed to enhance the expression of myocyte enhancer factor 2 (MEF-2), which in turn leads to an increased content of glucose transporter 4 (GLUT4). researchgate.netnih.govnih.gov GLUT4 is a crucial protein for glucose uptake into muscle cells. While β-alanine treatment increased the expression of genes related to glucose uptake, it did not appear to alter glucose uptake itself in the studied myotubes. nih.gov The table below summarizes the observed effects of β-alanine on key metabolic regulators.

Table 1: Effect of β-Alanine on Gene and Protein Expression Related to Oxidative Metabolism in C2C12 Myotubes

| Gene/Protein | Function | Observed Effect of β-Alanine Treatment | Reference |

| PPARβ/δ | Nuclear receptor regulating fatty acid oxidation | Increased expression | researchgate.netnih.gov |

| TFAM | Mitochondrial transcription factor | Increased expression | researchgate.netnih.gov |

| Cytochrome c | Component of the electron transport chain | Increased content | researchgate.netnih.gov |

| MEF-2 | Transcription factor | Enhanced expression | nih.gov |

| GLUT4 | Glucose transporter | Increased content | researchgate.netnih.gov |

Neurotransmitter and Neuromodulatory Roles of β-Alanine

β-Alanine is recognized for its role as a neurotransmitter and neuromodulator in the central nervous system, where it exhibits structural similarities to inhibitory neurotransmitters like glycine (B1666218) and γ-aminobutyric acid (GABA). researchgate.netosti.gov

Receptor Binding Affinities

β-Alanine has been shown to interact with several key neurotransmitter receptors, indicating its broad neuromodulatory potential. It acts as an agonist at multiple receptor sites, although its affinity can vary.

Glycine Receptors: β-Alanine is a known agonist for glycine receptors. osti.gov Studies have demonstrated that β-alanine can activate glycine receptors, particularly those containing the α1 subunit. acnp.org This interaction leads to the opening of chloride channels, resulting in hyperpolarization of the neuronal membrane. osti.gov

GABA-A and GABA-C Receptors: β-Alanine also demonstrates activity at GABA receptors. It can act on both GABA-A and GABA-C receptors. researchgate.net The interaction with GABA-A receptors contributes to its inhibitory effects in the nervous system. researchgate.net

MrgD/TGR7 Orphan Receptor: Research has identified the Mas-related G protein-coupled receptor member D (MrgD), also known as TGR7, as a specific receptor for β-alanine. researchgate.netresearchgate.net Activation of TGR7 by β-alanine at micromolar concentrations can evoke calcium influx and inhibit cyclic AMP production, suggesting coupling to Gq and Gi proteins. researchgate.net

The table below provides a summary of the receptor binding affinities of β-alanine.

Table 2: Receptor Binding Affinities of β-Alanine

| Receptor | Type | Role of β-Alanine | Reference |

| Glycine Receptor | Ionotropic | Agonist | osti.govacnp.org |

| GABA-A Receptor | Ionotropic | Agonist | researchgate.net |

| GABA-C Receptor | Ionotropic | Agonist | researchgate.net |

| MrgD/TGR7 | G protein-coupled | Agonist | researchgate.netresearchgate.net |

Modulation of Neuronal Excitability and Synaptic Transmission

Through its interaction with various receptors, β-alanine plays a significant role in modulating neuronal excitability and synaptic transmission. By activating inhibitory glycine and GABA receptors, β-alanine generally exerts an inhibitory influence on neuronal activity. researchgate.netosti.gov

In the spinal dorsal horn, for instance, β-alanine induces outward currents in substantia gelatinosa neurons by activating glycine receptors, which leads to the opening of chloride channels and subsequent hyperpolarization of the cell membrane. osti.gov This action suggests a role for β-alanine in the modulation of nociceptive (pain) signaling. osti.gov

Furthermore, β-alanine can influence synaptic transmission by affecting the reuptake of other neurotransmitters. It can act as a blocker of glial GABA uptake through GABA transporters (GATs), which can lead to an accumulation of GABA in the extracellular space and enhance tonic inhibition mediated by extrasynaptic GABA-A receptors. oup.com This modulation of GABAergic transmission can have widespread effects on neuronal circuit function. The activation of its specific receptor, MrgD, which is predominantly expressed in dorsal root ganglia, further points to a role in sensory and potentially pain modulation. researchgate.net

Biological Transport Mechanisms of β Alanine

Transmembrane Transport Systems

The passage of β-alanine across the cell membrane is not a passive process but is facilitated by a number of specialized transport systems. These systems are characterized by their ion dependency and their interaction with other structurally similar molecules.

The transport of β-alanine into cells is an active process that is fundamentally dependent on the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions. wikipedia.org This mechanism is characteristic of the Solute Carrier 6 (SLC6) family of transporters. mdpi.com Research has demonstrated that the uptake of β-alanine is significantly reduced in the absence of extracellular Na+ and Cl-. nih.govnih.gov

Stoichiometric analysis has revealed that the transport of one molecule of β-alanine is coupled with the co-transport of two sodium ions and one chloride ion. nih.govreactome.org This ion-coupled transport allows for the accumulation of β-alanine within the cell against its concentration gradient, a process driven by the inwardly directed sodium gradient maintained by the Na+/K+-ATPase pump. wikipedia.orgnih.gov Several specific transporters have been identified as facilitating this process, including the taurine (B1682933) transporter (TauT or SLC6A6) and the GABA transporter 2 (GAT-2 or SLC6A13). nih.govuniprot.org

| Ion | Stoichiometry | Role in Transport |

| Sodium (Na+) | 2 | Co-transported with β-alanine, providing the primary driving force for uptake. |

| Chloride (Cl-) | 1 | Co-transported with β-alanine, essential for transporter activity. nih.gov |

Due to its structural similarity to other β-amino acids, the transport of β-alanine is subject to competitive inhibition. Taurine and γ-aminobutyric acid (GABA) are notable competitive inhibitors of β-alanine uptake, as they share common transport pathways. nih.govnih.gov

The taurine transporter (TauT), a member of the SLC6 family, has been shown to transport both taurine and β-alanine. uniprot.orgpnas.org Consequently, the presence of taurine can competitively inhibit the uptake of β-alanine, and vice versa. nih.govnih.gov Similarly, several GABA transporters, particularly GAT-2 and GAT-3, have been shown to transport β-alanine, leading to competitive inhibition by GABA. nih.govsigmaaldrich.comfrontiersin.org This mutual inhibition suggests that these transporters possess a binding site that can accommodate these different β-amino acids. nih.gov

| Compound | Transporter(s) Involved | Nature of Inhibition |

| Taurine | TauT (SLC6A6) | Competitive |

| GABA | GAT-2 (SLC6A13), GAT-3 (SLC6A11) | Competitive |

Tissue-Specific Transport Dynamics

The transport of β-alanine exhibits distinct characteristics depending on the tissue type, reflecting the specific physiological roles of β-alanine in different parts of the body.

In skeletal muscle, the uptake of β-alanine is a critical step for the synthesis of carnosine, a dipeptide with important physiological functions. youtube.comfrontiersin.org The transport of β-alanine into muscle cells is mediated, at least in part, by the taurine transporter (TauT). nih.gov This shared transport mechanism with taurine leads to competitive inhibition, where high concentrations of β-alanine can reduce taurine uptake into the muscle. nih.govnih.gov The uptake of β-alanine into skeletal muscle has been shown to be the rate-limiting step in muscle carnosine synthesis. nih.gov Studies have shown that chronic β-alanine supplementation can significantly increase muscle carnosine concentrations. nih.govsemanticscholar.org

The transport of β-alanine into the central nervous system (CNS) is regulated by the blood-brain barrier (BBB). The uptake of β-alanine across the BBB is an active, carrier-mediated process that is dependent on both sodium and chloride ions. nih.govnih.gov Kinetic analysis of β-alanine transport in primary cultured bovine brain capillary endothelial cells, a model for the BBB, revealed a high-affinity transport system. nih.gov

The distribution of β-alanine transporters within the CNS is widespread, with GABA transporters that also carry β-alanine (like GAT-2 and GAT-3) being expressed in various brain regions, including the meninges, neurons, and astrocytes. wikipedia.orgfrontiersin.org This suggests a role for β-alanine in neuromodulation.

| Parameter | Value | Tissue/Cell Type |

| Kt | 25.3 +/- 2.5 µM | Bovine Brain Capillary Endothelial Cells nih.gov |

| Jmax | 6.90 +/- 0.48 nmol/30 min/mg of protein | Bovine Brain Capillary Endothelial Cells nih.gov |

| Kt | 66.9 µM | Antiluminal membrane of Bovine Brain Capillary Endothelial Cells nih.gov |

In the gastrointestinal tract, the absorption of β-alanine is mediated by specific transporters. The proton-coupled amino acid transporter 1 (PAT1 or SLC36A1) has been identified as a key transporter for β-alanine in the intestine, particularly in the ileum. nih.govnih.gov This transporter is a low-affinity, high-capacity system that is dependent on a proton gradient rather than sodium. nih.govwikipedia.org

In the kidneys, β-alanine is reabsorbed from the glomerular filtrate to prevent its loss in the urine. This process involves Na+-dependent transport systems located in the proximal tubule. nih.gov Studies using human kidney cell lines have identified both high-affinity and low-affinity Na+-dependent transport systems for β-alanine and taurine, which also demonstrate a requirement for chloride ions. nih.gov

| Transporter | Location | Ion Dependency |

| PAT1 (SLC36A1) | Gastrointestinal Tract (Ileum) | H+ (Proton) |

| Na+-dependent transporters | Kidney (Proximal Tubule) | Na+ and Cl- |

Physiological and Clinical Research Applications

Neurobiological Implications

Neuroprotective Effects and Resilience to Physiological Stressors

Evidence from preclinical studies suggests that beta-alanine supplementation can enhance resilience to physiological stressors, including those relevant to post-traumatic stress disorder (PTSD) and mild traumatic brain injury (mTBI). By increasing carnosine levels within the brain, BA may offer neuroprotective benefits researchgate.netresearchgate.netnih.govconductscience.comnews-medical.net. Animal models exposed to stressors such as blast waves (simulating mTBI) or predator scent (simulating fear/stress) have demonstrated that this compound supplementation can lead to reduced anxiety behaviors, maintained spatial memory, and attenuated inflammatory responses compared to placebo groups researchgate.netconductscience.comnews-medical.netmdpi.com. Specifically, studies indicate that BA supplementation prior to stress exposure can increase an animal's resilience by mitigating the adverse effects of these challenges nih.govnews-medical.net. Furthermore, this compound has shown potential in preventing PTSD-like behaviors in rat models and in reducing cognitive impairments associated with mTBI conductscience.comnews-medical.net. Its ability to attenuate the thermoregulatory and inflammatory responses to heat stress also contributes to its potential role in enhancing resilience news-medical.net.

Table 1: this compound's Impact on Resilience to Physiological Stressors in Animal Models

| Stress Type | Model/Condition | Observed Effects of this compound Supplementation | Key Mechanisms Implicated | Citation(s) |

| PTSD-like | Rat model (predator scent exposure) | Reduced anxiety behaviors, increased resilience | Increased brain carnosine, BDNF modulation | conductscience.comnews-medical.net |

| mTBI | Rat model (low-pressure blast wave) | Reduced cognitive impairments, attenuated inflammation | Increased brain carnosine, reduced neuroinflammation | researchgate.netconductscience.comnews-medical.net |

| Heat Stress | Animal models | Attenuated thermoregulatory and inflammatory responses | Increased brain carnosine | news-medical.net |

Modulation of Brain-Derived Neurotrophic Factor (BDNF) Signaling

This compound supplementation has been linked to an increase in both brain carnosine and brain-derived neurotrophic factor (BDNF) levels nih.govresearchgate.net. BDNF is a critical neurotrophin that supports neuronal survival, growth, differentiation, and synaptic plasticity, playing a vital role in learning and memory nih.govresearchgate.net. Research indicates that elevated brain carnosine, facilitated by BA supplementation, is associated with the maintenance of BDNF expression during periods of stress researchgate.netmdpi.comresearchgate.net. Carnosine itself can stimulate glial cells to release neurotrophic factors, including BDNF and nerve growth factor (NGF) researchgate.net. This interplay suggests that this compound may promote neural health and cognitive function by supporting BDNF signaling pathways.

Table 2: this compound, Carnosine, and BDNF Levels in Preclinical Studies

| Study Focus | Supplementation | Key Findings | Brain Carnosine Level | BDNF Level | Citation(s) |

| Neuroprotection | This compound | Increased resilience to stressors, reduced anxiety | Increased | Maintained/Increased | researchgate.netmdpi.comresearchgate.net |

| Cognitive Function | This compound | Improved cognitive function, reduced neuroinflammation | Increased | Potentially increased | nih.govresearchgate.net |

Anti-inflammatory Effects in the Central Nervous System

Carnosine, the primary metabolite of this compound in the brain, exhibits significant anti-inflammatory properties within the central nervous system (CNS) nih.govresearchgate.net. It can help mitigate neuroinflammation and attenuate the inflammatory cascades triggered by various stressors researchgate.netnih.govnews-medical.netmdpi.com. Carnosine's protective mechanisms include scavenging reactive oxygen species (ROS), chelating metal ions, and regulating the secretion of pro-inflammatory cytokines nih.govresearchgate.net. Furthermore, carnosine can modulate gene expression related to antioxidant pathways by enhancing the activity of the nuclear erythroid 2-related factor 2 (Nrf2) pathway nih.govresearchgate.net. Studies suggest that this compound supplementation prior to stress exposure may effectively reduce inflammatory responses in the brain nih.govnews-medical.net.

Table 3: Carnosine's Anti-inflammatory Mechanisms in the CNS

| Mechanism of Action | Description | Associated Molecules/Pathways | Citation(s) |

| Antioxidant | Scavenges reactive oxygen species (ROS) | ROS | nih.govresearchgate.netlifeextension.com |

| Metal Ion Chelation | Binds to metal ions (e.g., Zn2+) | Zinc (Zn2+) | nih.govresearchgate.netlifeextension.com |

| Anti-glycation | Prevents damage from glucose-protein reactions | AGEs (Advanced Glycation End-products) | nih.govresearchgate.netdarwin-nutrition.frnih.gov |

| Cytokine Regulation | Modulates pro-inflammatory cytokine secretion | Pro-inflammatory cytokines | nih.govresearchgate.net |

| Nrf2 Pathway Activation | Increases expression of antioxidant genes | Nrf2 | nih.govresearchgate.net |

Role in Cellular Health and Disease Pathogenesis

Beyond its direct neurological applications, this compound, through carnosine, plays a role in fundamental cellular processes, influencing aging, immune function, and disease progression.

Anti-Aging Mechanisms via Carnosine

Carnosine is recognized as a key anti-aging constituent within the body, actively combating cellular damage associated with the aging process lifeextension.comdarwin-nutrition.fr. It targets multiple molecular mechanisms of aging, including oxidation, glycation, and protein cross-linking lifeextension.com. Carnosine's potent antioxidant activity helps neutralize reactive oxygen species (ROS), while its antiglycation properties prevent the formation of advanced glycation end-products (AGEs), which contribute to cellular dysfunction and the development of age-related diseases lifeextension.comnih.govresearchgate.net. With advancing age, carnosine levels naturally decline, diminishing the body's protective defenses lifeextension.comdarwin-nutrition.fr. This compound supplementation increases muscle carnosine levels, which may help preserve muscle mass and function, counteracting age-related muscle loss (sarcopenia) darwin-nutrition.frresearchgate.net. Carnosine also protects against mitochondrial dysfunction and slows the aging of human cells lifeextension.com.

Table 4: Carnosine's Anti-Aging Mechanisms and Age-Related Changes

| Anti-Aging Mechanism | Description | Impact of Aging | Citation(s) |

| Antioxidant | Neutralizes ROS | Reduced defense | lifeextension.comdarwin-nutrition.fr |

| Antiglycation | Prevents AGE formation | Increased AGEs, leading to degenerative diseases | lifeextension.comnih.govresearchgate.net |

| Protein Stabilization | Prevents protein cross-linking | Accumulation of damaged proteins | lifeextension.com |

| Mitochondrial Function | Protects against dysfunction | Mitochondrial decline | lifeextension.com |

| Muscle Health | Buffering capacity, muscle mass preservation | Carnosine decline, sarcopenia | darwin-nutrition.frresearchgate.net |

Immune System Modulation

The antioxidant and anti-inflammatory properties of carnosine suggest a role in bolstering the immune system's response nih.gov. This compound supplementation has been investigated for its effects on immune function and inflammatory modulation, particularly in the context of exercise. Studies indicate that BA intake may help maintain immune function and modulate inflammatory responses post-exercise ksep-es.orgksep-es.org. In animal studies, this compound treatment has been shown to reduce the expression of pro-inflammatory cytokines in immune cells and enhance gut barrier integrity nih.gov. Furthermore, research in human subjects suggests that this compound intake can lead to a reduction in certain inflammatory cytokines, such as IL-6, following strenuous exercise ksep-es.orgksep-es.org. In weaned piglets, dietary this compound supplementation reduced serum levels of key immunoglobulins (IgG, IgM) and complement protein C3, while also suppressing IL-6, indicating a modulatory effect on the immune system nih.gov.

Table 5: this compound's Effects on Immune Markers and Inflammation

| Study Model | Intervention | Key Immune/Inflammatory Findings | Citation(s) |

| Chicken Macrophage Cells (in vitro) | This compound | Decreased pro-inflammatory cytokine gene expression | nih.gov |

| Broiler Chickens (in vivo, infected) | Dietary this compound | Suppressed cytokines, increased gut barrier markers (JAM-2, occludin) | nih.gov |

| Human Subjects (10km run) | This compound (4 weeks) | Reduced IL-6 levels post-exercise compared to placebo | ksep-es.orgksep-es.org |

| Weaned Piglets | Dietary this compound | Reduced serum IgG, IgM, C3; suppressed IL-6 | nih.gov |

Anti-tumor Effects and Mechanisms of Cancer Cell Proliferation Inhibition

This compound exhibits potential anti-tumor properties, primarily by inhibiting cancer cell migration and proliferation nih.govresearchgate.netnih.govchapman.eduresearchgate.net. The formation of carnosine from this compound is central to these effects, as carnosine accumulation has been demonstrated to impede tumor cell growth nih.govnih.gov. A proposed mechanism involves carnosine's ability to inhibit glycolysis, thereby limiting energy production in cancer cells that rely heavily on this metabolic pathway nih.gov. In vitro studies have shown that this compound treatment can reduce cancerous metabolism and extracellular acidity in breast epithelial cells, which are known to promote tumor aggressiveness nih.govchapman.edu. Additionally, this compound has demonstrated the capacity to enhance the sensitivity of malignant cells to chemotherapy agents, suggesting its potential as a co-therapeutic agent nih.govchapman.edu. Research has also indicated that this compound may possess anticancer effects against renal, cervical, and osteosarcoma cell lines nih.govresearchgate.net.

Table 6: this compound's Anti-tumor Effects and Mechanisms

| Cancer Type/Cell Line | Observed Anti-tumor Effect | Proposed Mechanisms | Citation(s) |

| Breast Epithelial Cells (MCF-7) | Reduced proliferation, migration; increased chemo-sensitivity | Inhibition of glycolysis and oxidative metabolism, reduced extracellular acidity | nih.govchapman.edu |

| Cervical Cancer Cells | Inhibition of proliferation and migration | Carnosine formation | nih.govresearchgate.net |

| Renal Tumor Cells | Diverse anticancer effects | Carnosine formation | nih.govresearchgate.net |

| Osteosarcoma Cells | Reduced proliferation, invasion, migration, tumorigenesis | Inhibition of PTHR1 | nih.govresearchgate.net |

Compound List:

this compound (BA)

Histidine

Carnosine (LC)

Brain-Derived Neurotrophic Factor (BDNF)

Tropomyosin-related kinase receptor type B (TrkB)

Nuclear erythroid 2-related factor 2 (Nrf2)

Hypochlorous acid (HOCl)

Zinc (Zn2+)

Interleukin-10 (IL-10)

Interleukin-6 (IL-6)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-1 beta (IL-1β)

Occuldin

JAM-2

Zonula occludens-1 (ZO-1)

Superoxide (B77818) dismutase (SOD)

Immunoglobulin G (IgG)

Immunoglobulin M (IgM)

Complement 3 (C3)

Doxorubicin

Glucose Homeostasis Regulation

Emerging research suggests that this compound and its synthesized counterpart, carnosine, may play a beneficial role in regulating glucose homeostasis and improving markers associated with metabolic health. Studies indicate that supplementation with carnosine or this compound can lead to improvements in glycemic control and insulin (B600854) sensitivity.

A systematic review and meta-analysis pooling data from human and animal studies found that supplementation with carnosine or this compound may decrease fasting glucose levels, reduce HbA1c, and improve insulin resistance markers like HOMA-IR nih.gov. Specifically, in human studies included in this meta-analysis, supplementation was associated with a mean difference of -0.95 mmol·L⁻¹ in fasting glucose and a reduction of -0.91% in HbA1c nih.gov. Further evidence from a meta-analysis indicated that carnosine supplementation alone also demonstrated positive effects on HbA1c and fasting glucose levels in patients with diabetes mellitus mdpi.com.

Mechanistically, this compound has been shown to scavenge free radicals produced during metabolic stress, which may help preserve normal mitochondrial and cellular function essential for maintaining glucose homeostasis thorne.com. In vitro studies using human type-2 diabetic skeletal muscle cells have shown that carnosine treatment significantly increased insulin-stimulated glucose uptake and reduced the accumulation of damaging methylglyoxal-modified proteins nih.gov. Additionally, research in pancreatic beta-cells has demonstrated that the presence of alanine (B10760859) can enhance glucose utilization, leading to a greater than twofold increase in the rate of glucose entering metabolic pathways diabetesjournals.org.

Clinical trials in individuals with type 2 diabetes mellitus have also provided supportive findings. One pilot trial reported that 28 days of this compound supplementation significantly increased exercise capacity. Notably, this study observed a significant interaction between supplementation and fasting blood glucose levels, with a strong negative correlation found between the improvement in exercise capacity and changes in fasting blood glucose within the this compound group omicsonline.orgresearchgate.net.

Data Table: Impact of Carnosine/Beta-Alanine on Glycemic Markers

| Marker | Human Study Findings (Meta-analysis) | Human Study Findings (Specific Trial) | In Vitro (T2D Muscle Cells) |

| Fasting Glucose | -0.95 mmol·L⁻¹ (MD) nih.gov | Significant interaction (p=0.046) omicsonline.orgresearchgate.net | Not directly measured |

| HbA1c | -0.91% (MD) nih.gov | Not directly measured | Not directly measured |

| Insulin Resistance | -0.41 SMD (HOMA-IR) nih.gov | Not directly measured | Not directly measured |

| Glucose Uptake | Not directly measured | Not directly measured | Increased (p=0.047) nih.gov |

| MGO-modified proteins | Not directly measured | Not directly measured | Reduced (9.7% vs 47%) nih.gov |

Methodological Considerations in β Alanine Research

In Vitro Experimental Models

In vitro studies utilize cell cultures to investigate the cellular and molecular effects of beta-alanine in a controlled environment. These models allow for the examination of specific cellular functions and biochemical pathways without the complexities of a whole organism.

Utilization of Cell Culture Systems (e.g., Myotubes, Neuronal Cells, Astrocytes, Kidney Cell Lines)

Cell culture systems provide a foundational approach for understanding this compound's direct effects at the cellular level. This compound is recognized as a cell culture supplement that can enhance cell growth and viability by increasing intracellular carnosine production, which helps in regulating intracellular pH and preventing acidification sigmaaldrich.com.

Myotubes: While specific studies detailing this compound's effects on isolated myotubes are not explicitly detailed in the provided literature, myotubes are representative of muscle cells and are often used to study muscle physiology and responses to various stimuli.

Neuronal Cells and Astrocytes: this compound has been investigated for its role in neuronal function. It acts as a neurotransmitter and a nonselective agonist at glycine (B1666218) receptors, and is a ligand for the G protein-coupled orphan receptor TGR7 (MrgD) in neurons sigmaaldrich.com. Astrocytic cell culture models are employed to study neuroinflammation and neurodegenerative processes mdpi.com. One established rat astrocyte cell line (DI TNC1) exhibits a this compound inhibitable high-affinity uptake mechanism for gamma-aminobutyric acid (GABA), highlighting a specific interaction within neural cell systems culturecollections.org.uk. Furthermore, carnosine, synthesized from this compound, is known to exert neuroprotective effects, suggesting this compound's indirect benefit in cognitive health through carnosine synthesis conductscience.com.

Kidney Cell Lines: The provided literature does not detail the specific use of kidney cell lines in this compound research.

The use of cell cultures is vital for high-throughput drug screening and dissecting molecular pathways, offering a cost-effective and ethically manageable alternative to in vivo models for initial investigations nih.gov.

In Vivo Animal Models

In vivo animal models are essential for studying the systemic effects of this compound and its impact on physiological functions within a complex biological system. These models allow for the assessment of performance, metabolism, and potential toxicological profiles.

Application of Rodent Models in Preclinical Research

Rodent models, particularly mice and rats, are extensively utilized in preclinical research to investigate the effects of this compound. These models are employed to study exercise performance, muscle function, metabolic changes, and behavioral responses.

Exercise and Muscle Function: Studies using rodent models often involve treadmill running or other exercise protocols to assess this compound's influence on endurance, fatigue resistance, and muscle physiology vidar.rumdpi.com. For instance, murine models have been used to evaluate the effects of amino acid formulations, including this compound, on muscle function, structure, and metabolism during physiological exercise mdpi.com. Research has also examined this compound's impact on energy metabolism and potential cellular oxidative damage in specific disease models, such as laser-induced choroidal neovascularization in mice researchgate.net.

Behavioral Studies: Rodent models have also been employed to explore this compound's effects on behavior, including spatial memory and locomotor activity. Studies have indicated that this compound levels may correlate with spatial memory retrieval in rats, and it can influence exploratory behavior and induce itch-like behaviors in mice, potentially mediated by specific receptor pathways conductscience.com.

Studies in Larger Mammalian Models (e.g., Equine Studies)

Larger mammalian models, such as horses, offer a valuable bridge between rodent studies and human application, particularly in the context of athletic performance. Equine studies allow for the investigation of this compound's effects in animals with physiological systems more comparable to humans, especially concerning exercise physiology.

Equine Performance Studies: Research has investigated the supplementation of this compound in speed horses to assess its impact on race performance and the ability to resist exercise stress nih.gov. These studies typically involve administering this compound and monitoring blood parameters, including amino acid concentrations, blood gases, and antioxidant markers, before and after exercise. Findings suggest that this compound supplementation can increase plasma this compound levels and may influence blood glucose and facilitate the restoration of blood gas levels post-exercise in horses nih.gov.

Human Research Methodologies

Human research methodologies are critical for translating findings from preclinical studies into practical applications and understanding this compound's effects in its intended population.

Non-Invasive Assessment Techniques for Tissue Carnosine Content (e.g., Magnetic Resonance Spectroscopy)

A key aspect of human research on this compound involves quantifying its primary metabolite, carnosine, within skeletal muscle. Non-invasive techniques are preferred for their ability to assess these changes without requiring invasive tissue sampling.

Proton Magnetic Resonance Spectroscopy (¹H-MRS): ¹H-MRS has emerged as a primary non-invasive method for quantifying muscle carnosine content in vivo nih.govnih.govugent.be. This technique allows researchers to measure carnosine concentrations in specific muscle groups, providing crucial data on the efficacy of this compound supplementation in increasing intramuscular carnosine levels gssiweb.orgmdpi.com.

Methodological Aspects: The accurate and reproducible quantification of carnosine using ¹H-MRS requires specialized technical expertise, with careful attention to factors affecting spectral acquisition and preprocessing to minimize potential errors nih.govugent.be. Studies have also validated the use of MRS for carnosine assessment and have employed it to track the kinetics of carnosine washout from muscle following the cessation of this compound supplementation nih.gov. Furthermore, ¹H-MRS can be used to assess the impact of substances on muscle pH recovery rates after exercise vidar.ru.

Research Findings: ¹H-MRS studies have consistently demonstrated that chronic oral this compound supplementation significantly increases muscle carnosine content nih.govgssiweb.orgmdpi.com. For example, one study reported an average increase of 91.1% ± 29.1% in muscle carnosine post-supplementation, with subsequent measurements showing a gradual decrease over a 16-week washout period nih.gov. The method's ability to distinguish between muscle fiber types, based on differential carnosine content, also makes it a valuable tool nih.govugent.be.

Table 1: Muscle Carnosine Washout Kinetics Following β-Alanine Supplementation

| Time Point Post-Supplementation | Mean Muscle Carnosine (% of Pre-Supplementation) | Standard Deviation |

| Post-Supplementation (POST) | +91.1% | ±29.1% |

| Week 4 (POST4) | +59% | ±40% |

| Week 8 (POST8) | +35% | ±39% |

| Week 12 (POST12) | +18% | ±32% |

| Week 16 (POST16) | -3% | ±24% |

Data adapted from nih.gov. Values represent the percentage change relative to pre-supplementation muscle carnosine levels.

Table 2: Reported Increases in Muscle Carnosine with β-Alanine Supplementation

| Study Reference | Supplementation Duration | Reported Muscle Carnosine Increase (Average) | Measurement Method |

| nih.gov | ~4-10 weeks | ~60%-80% | Not specified |

| gssiweb.org | 4-6 weeks | ~30%-50% | Not specified |

| mdpi.com | 4 weeks | 59% | Not specified |

| mdpi.com | 10 weeks | 80% | Not specified |

Note: While specific measurement methods are not detailed for all reported increases, these studies generally utilize muscle biopsy or MRS in human subjects.

Biopsy-Based Analyses for Direct Measurement of Tissue Carnosine

Direct measurement of carnosine concentration within muscle tissue is a cornerstone in evaluating the efficacy of β-alanine supplementation. Muscle biopsies, typically obtained from the vastus lateralis, provide a direct sample for quantitative analysis. The most common analytical techniques employed for determining muscle carnosine content include High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS-MS) mdpi.comnih.govfrontiersin.orgnih.govusp.brbiorxiv.orgfrontiersin.org. These methods allow for precise quantification, with results commonly reported in millimoles per kilogram of dry muscle weight (mmol·kg-1dm) mdpi.comfrontiersin.orgnih.govusp.brnih.gov.

Muscle biopsy analysis offers a definitive measure of carnosine loading in response to β-alanine supplementation, enabling researchers to track changes over various supplementation periods mdpi.comusp.brnih.gov. While considered the gold standard for direct quantification, muscle biopsies are an invasive procedure nih.govresearchgate.net. Alternative, non-invasive methods such as proton magnetic resonance spectroscopy (1H-MRS) are also utilized to assess muscle carnosine levels, though some research suggests that HPLC analysis of muscle biopsies may yield slightly higher effect estimates compared to MRS frontiersin.orgfrontiersin.org.

Controlled Clinical Trial Designs (e.g., Randomized, Double-Blind, Placebo-Controlled Studies)

To establish a causal relationship between β-alanine supplementation and observed effects, controlled clinical trial designs are paramount. The gold standard in this regard involves randomized, double-blind, placebo-controlled trials (RCTs) bmj.comresearchgate.netresearchgate.netnih.govmdpi.comneurology.orghumankinetics.comfrontiersin.orgtandfonline.comnih.govresearchgate.netresearchgate.netmdpi.complos.org. These designs are essential for minimizing bias and isolating the specific effects of β-alanine.

Randomization: Participants are randomly assigned to either the β-alanine group or a placebo group. This process helps ensure that groups are comparable at baseline regarding known and unknown confounding factors bmj.comnih.gov.

Double-Blinding: Neither the participants nor the researchers administering the intervention and collecting data are aware of who is receiving β-alanine and who is receiving the placebo. This prevents expectations from influencing outcomes or data interpretation researchgate.netnih.govfrontiersin.org.

Placebo Control: A placebo (e.g., maltodextrin (B1146171) or sucrose) is used to mimic the appearance and administration of the β-alanine supplement, controlling for psychological effects and the act of supplementation itself mdpi.comresearchgate.netnih.govtandfonline.commdpi.com.

These rigorous designs allow researchers to systematically investigate the impact of β-alanine on various parameters, including muscle carnosine content, exercise performance, and physiological responses mdpi.comnih.govnih.govhumankinetics.comtandfonline.commdpi.com. Trial durations typically range from a few weeks (e.g., 4 weeks) to several months (e.g., 24 weeks) to allow for sufficient carnosine loading in the muscle mdpi.comusp.brnih.govnih.gov. Methodological quality is often assessed using standardized tools such as the PEDro scale or the Cochrane risk-of-bias tool mdpi.comfisiologiadelejercicio.com. Adherence to the supplementation protocol and the effectiveness of blinding are also critical aspects monitored within these trials researchgate.netnih.govfrontiersin.org.

Table 1: Common Methodological Elements in β-Alanine Clinical Trials

| Element | Description | Example Studies Referencing |

| Study Design | Randomized, Double-Blind, Placebo-Controlled Trial (RCT) | bmj.comresearchgate.netresearchgate.netnih.govmdpi.comneurology.orghumankinetics.comfrontiersin.orgtandfonline.comnih.govresearchgate.netresearchgate.netmdpi.complos.org |

| Allocation | Random assignment of participants to intervention or placebo groups. | bmj.comnih.gov |

| Blinding | Participants and researchers are unaware of group assignments. | researchgate.netnih.govfrontiersin.org |

| Control Group | Receives an inert substance (placebo) matched for appearance and administration. | mdpi.comresearchgate.netnih.govtandfonline.commdpi.com |

| Primary Measurement | Muscle carnosine content (via biopsy/HPLC/MS-MS) or exercise performance tests. | mdpi.comnih.govnih.govhumankinetics.comtandfonline.commdpi.com |

| Typical Duration | 4 to 24 weeks, to allow for muscle carnosine accumulation. | mdpi.comusp.brnih.govnih.gov |

| Quality Assessment | Use of standardized tools (e.g., PEDro scale, Cochrane risk-of-bias) to evaluate study rigor. | mdpi.comfisiologiadelejercicio.com |

| Adherence Monitoring | Tracking participant compliance with the supplementation protocol. | researchgate.netnih.govfrontiersin.org |

Data Analysis and Interpretation in Systematic Reviews and Meta-Analyses

Key analytical approaches include:

Systematic Search and Study Selection: Comprehensive searches of scientific databases (e.g., PubMed, Scopus, Web of Science) are conducted using predefined criteria to identify relevant studies. Inclusion criteria typically focus on RCTs that are double-blinded and placebo-controlled, with specific exercise protocols and participant populations mdpi.comhumankinetics.comnih.govresearchgate.net. Methodological quality is often assessed using tools like the PRISMA statement, PICOS framework, and risk-of-bias assessments mdpi.comfisiologiadelejercicio.com.

Heterogeneity Assessment: Meta-analyses evaluate the variability in results across studies. High heterogeneity may indicate that factors other than the intervention are influencing outcomes nih.govresearchgate.netntu.ac.uk.

Meta-Regression and Subgroup Analyses: These techniques are used to explore potential moderators of the β-alanine effect. Common moderators examined include the duration of supplementation, the type of exercise performed (e.g., high-intensity, endurance), the dosage of β-alanine, and the method used to measure muscle carnosine (e.g., HPLC vs. MRS) humankinetics.comnih.govresearchgate.net. For instance, meta-analyses have shown that exercise duration significantly moderates effect sizes, with greater effects observed in exercise bouts lasting between 0.5 and 10 minutes nih.govresearchgate.net.

Interpreting the results requires careful consideration of the quality of the included studies, the consistency of findings, and the identified moderating factors. This approach allows for a nuanced understanding of when and for whom β-alanine supplementation is most likely to be effective.

Table 2: Data Analysis and Interpretation in β-Alanine Meta-Analyses

| Analytical Component | Description | Example Studies Referencing |

| Review Methodology | Adherence to PRISMA guidelines, PICOS framework, and quality assessment tools (e.g., Cochrane risk-of-bias). | mdpi.comnih.govresearchgate.netfisiologiadelejercicio.com |

| Statistical Models | Mixed-effects models, Bayesian inference, random-effects models. | nih.govresearchgate.netntu.ac.ukresearchgate.net |

| Key Metrics | Effect Size (e.g., Cohen's d), Confidence Intervals (CI), Credible Intervals (CrI). | humankinetics.comnih.govresearchgate.netntu.ac.ukresearchgate.net |

| Heterogeneity Analysis | Assessment of variability in results across studies. | nih.govresearchgate.netntu.ac.uk |

| Moderator Analyses | Meta-regression and subgroup analyses to identify factors influencing outcomes, such as: - Exercise Duration - Type of Exercise - Supplementation Dosage - Measurement Method (e.g., HPLC vs. MRS) | humankinetics.comnih.govresearchgate.net |

| Interpretation Focus | Synthesizing evidence to determine overall efficacy and identify conditions for optimal benefit. | humankinetics.comnih.govresearchgate.netresearchgate.netntu.ac.uk |

Genetic and Biological Determinants of β Alanine Metabolism and Response

Inter-Individual Variability in Carnosine Synthesis and Accumulation

Significant variation in muscle carnosine levels exists within the human population, with several key factors identified as contributors to these differences. These include dietary habits, sex, age, and the composition of muscle fiber types. researchgate.netmdpi.com

Dietary Choices: A primary factor influencing muscle carnosine stores is diet. Vegetarians and vegans, whose diets lack meat—the primary dietary source of β-alanine and carnosine—tend to have lower muscle carnosine concentrations compared to omnivores. researchgate.netnih.gov In individuals following a plant-based diet, the synthesis of β-alanine is limited to endogenous production in the liver. nih.gov

Sex and Age: Research has indicated that males generally exhibit higher muscle carnosine levels than females. mdpi.com Furthermore, age appears to play a role, with some studies suggesting a decline in muscle carnosine content with advancing age. scilit.com

Muscle Fiber Type: The distribution of muscle fiber types also impacts carnosine concentration. Type II fast-twitch muscle fibers, which are primarily recruited for high-intensity, short-duration activities, consistently show higher carnosine levels than Type I slow-twitch fibers. nih.govcore.ac.uk This differential accumulation is thought to be related to the greater reliance of Type II fibers on anaerobic glycolysis and the consequent need for enhanced intracellular buffering capacity.

Training Status: Chronically weight-trained individuals have been observed to have higher than normal muscle carnosine content. nih.gov However, it remains to be definitively determined whether this is a direct result of the training itself, secondary changes in muscle fiber composition, or other factors such as increased dietary intake of β-alanine. researchgate.netnih.gov

Genetic Polymorphisms Affecting β-Alanine Metabolic Pathways

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the genes responsible for the synthesis, transport, and degradation of β-alanine and carnosine can significantly impact an individual's baseline muscle carnosine levels and their response to supplementation.

A study investigating genetic variations in the carnosine synthase-1 gene (CARNS1) , the enzyme responsible for carnosine synthesis, identified a specific SNP (rs1790733) that was associated with altered serum carnosine levels in a population of individuals with type 2 diabetes and cardiovascular disease. researchgate.net This finding suggests that genetic differences in the primary enzyme for carnosine synthesis can influence circulating carnosine concentrations, although further research is needed to establish a direct link to muscle carnosine content in a broader, healthy population. researchgate.net

The transport of β-alanine into muscle cells is a critical step for carnosine synthesis and is primarily mediated by the taurine (B1682933) transporter (TauT) , which is encoded by the SLC6A6 gene . cancerindex.orggenecards.orguniprot.org The expression of this transporter can be influenced by the availability of β-alanine. cancerindex.org While specific polymorphisms in the SLC6A6 gene that directly impact muscle carnosine levels in humans have yet to be fully elucidated, its crucial role in β-alanine uptake suggests that genetic variations affecting its function could be a significant source of inter-individual variability. cancerindex.orguniprot.orgnih.gov

Conversely, polymorphisms in the CNDP1 gene , which codes for the carnosinase enzyme responsible for carnosine degradation in the blood, have been studied in relation to diabetic nephropathy. rdd.edu.iq However, research in healthy individuals has not found an association between CNDP1 genotype and the concentration of carnosine within the muscle tissue itself. scilit.com

The broader metabolic pathway of β-alanine involves several other genes. kegg.jpbmrb.io Genetic variations within these pathways could also contribute to the observed differences in β-alanine metabolism and carnosine synthesis among individuals. nih.govresearchgate.netnih.gov

Future Directions and Emerging Research Areas

Elucidating Novel Mechanisms of β-Alanine and Carnosine Action

While beta-alanine's primary role in exercise performance is linked to increased muscle carnosine and enhanced buffering capacity, research is delving deeper into its multifaceted actions. Emerging evidence suggests carnosine may function as a cytoplasmic Ca2+/H+ exchanger, potentially influencing calcium sensitivity and muscle contraction efficiency nih.govgssiweb.org. Further investigation is needed to confirm these mechanisms in human skeletal muscle gssiweb.orggssiweb.org. Additionally, carnosine's potential to form stable conjugates with exercise-induced reactive aldehydes is an area requiring more exploration nih.gov. Understanding these intricate molecular pathways will provide a more comprehensive picture of this compound's physiological impact beyond its buffering role.

Exploring Broader Physiological and Therapeutic Applications beyond Exercise

The potential benefits of this compound and carnosine extend beyond athletic performance, with growing interest in their therapeutic and physiological applications in various populations. Research indicates that carnosine exhibits antioxidant, anti-glycation, and anti-inflammatory properties, suggesting roles in managing chronic diseases draxe.comexamine.com. Studies in animal models and preliminary human research suggest potential benefits for brain health, including neuroprotection, improved cognitive function, and a reduction in anxiety and inflammation examine.comnih.govnih.govneurofit.comresearchgate.netplos.orgmdpi.com. Furthermore, carnosine's ability to combat oxidative stress and inflammation may offer advantages in conditions such as diabetes and neurodegenerative disorders draxe.comnih.govresearchgate.netbrighterstridesaba.com. Investigations into carnosine's role in aging, including its impact on sarcopenia, skin health, and age-related cognitive decline, are also ongoing researchgate.netlifeextension.comnih.gov. The potential for this compound supplementation to improve cognitive function and resilience in soldiers under stress highlights its broader physiological relevance examine.comnih.govnews-medical.netmdpi.com.

Optimization of Research Protocols and Experimental Designs for Enhanced Efficacy and Generalizability

Despite extensive research, there remains a need to refine research protocols to enhance the efficacy and generalizability of findings related to this compound supplementation. While chronic supplementation of 4-6 grams daily for at least four weeks is generally effective in increasing muscle carnosine, individual responses can vary nih.govnih.govnih.gov. Future research should focus on identifying factors that contribute to this variability, such as genetic predispositions, training status, and dietary habits frontiersin.org. Investigating novel delivery methods, like sustained-release formulations, could potentially improve this compound retention, reduce side effects like paresthesia, and allow for higher, more effective doses nih.govnih.govmdpi.com. Furthermore, studies need to be designed to better assess the impact of this compound in diverse populations, including elite athletes, older adults, and individuals with specific health conditions, to ensure broader applicability of the findings gssiweb.orgmdpi.comhumankinetics.com.

Investigating Long-Term Physiological Adaptations and Sustained Effects

While the acute effects of this compound supplementation are well-documented, more research is needed to fully understand the long-term physiological adaptations and sustained effects of chronic supplementation. Studies have shown that muscle carnosine levels increase with supplementation over several weeks, and the washout period after cessation is slow, lasting approximately 14-15 weeks for a 50% increase in muscle carnosine gssiweb.orgnih.gov. However, the precise impact of sustained elevated carnosine levels on various physiological systems over extended periods (e.g., years) remains an area for future investigation. Longitudinal studies are crucial to assess potential cumulative benefits or any unforeseen long-term consequences in different populations.

Deepening Understanding of Neurological Roles and Cognitive Impact in Diverse Populations

Emerging evidence suggests that this compound and carnosine may have significant roles in neurological function and cognitive performance, particularly under stress examine.comnih.govnih.govneurofit.complos.orgnews-medical.netmdpi.com. Animal studies indicate that this compound can increase carnosine levels in the brain, potentially influencing neuroprotection, reducing inflammation, and improving memory and anxiety responses examine.comnih.govnih.govneurofit.complos.org. Human studies, particularly in military personnel, have shown potential cognitive benefits, such as improved reaction times and accuracy under stress examine.comnih.govnews-medical.netmdpi.com. However, the evidence regarding cognitive function is often described as inconclusive, highlighting the need for more robust human studies across diverse age groups and cognitive states examine.comnih.govnews-medical.net. Future research should aim to clarify the precise mechanisms by which carnosine influences brain health and cognitive processes, and whether these effects are consistent across different populations and in the absence of physical stressors.

Q & A

What is the mechanistic role of beta-alanine in carnosine synthesis, and why is it considered a rate-limiting factor?

Level: Basic

Answer: this compound serves as the primary precursor for carnosine synthesis by combining with L-histidine via the enzyme carnosine synthase . Unlike histidine, this compound is not abundantly available endogenously or through typical dietary sources (e.g., meat provides only ~1.5–2 g/kg), making it the rate-limiting substrate . Studies using isotopic tracing in human skeletal muscle confirm that this compound availability directly correlates with carnosine accumulation rates (e.g., a 6.4% increase in muscle carnosine per gram of this compound supplementation over 4 weeks) .

What methodological best practices should be applied in randomized controlled trials (RCTs) assessing this compound supplementation?

Level: Advanced